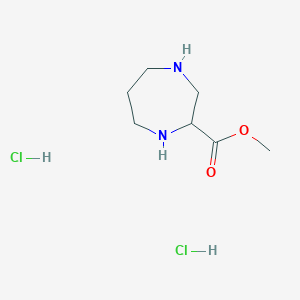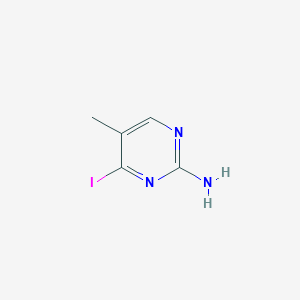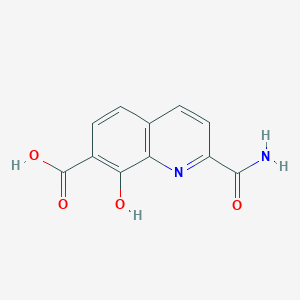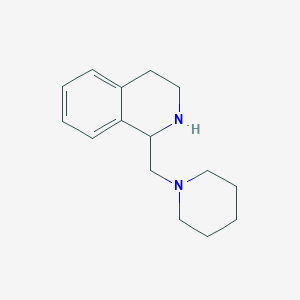
Methyl 1,4-diazepane-2-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,4-diazepane-2-carboxylate dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O2. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-diazepane-2-carboxylate dihydrochloride typically involves the reaction of 1,4-diazepane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-diazepane-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted diazepanes, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 1,4-diazepane-2-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1,4-diazepane-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,4-diazepane: A similar compound with a methyl group at the nitrogen atom.
1,4-Diazepane-2-carboxylate: A compound with a similar core structure but different functional groups.
Uniqueness
Methyl 1,4-diazepane-2-carboxylate dihydrochloride is unique due to its specific ester and dihydrochloride groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research and industrial applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C7H16Cl2N2O2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
methyl 1,4-diazepane-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-5-8-3-2-4-9-6;;/h6,8-9H,2-5H2,1H3;2*1H |
InChI Key |
LZMRAZFSIJKZNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCCN1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11876696.png)

![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)


![3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11876722.png)
![9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid](/img/structure/B11876729.png)






![Thiochromeno[4,3-b]indole](/img/structure/B11876767.png)
